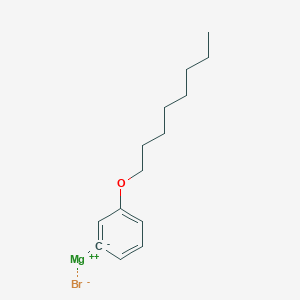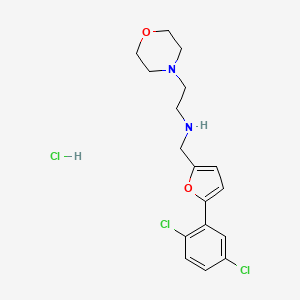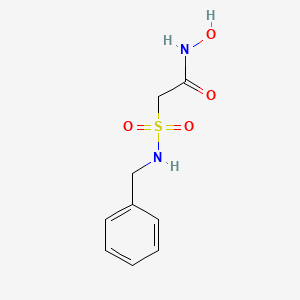
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a dithiole-thione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 6-chloropyridine-3-thiol with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
Thiacloprid: Another compound with a similar pyridine ring structure but different substituents.
Imidacloprid: A neonicotinoid insecticide with a similar pyridine ring but different functional groups.
Uniqueness
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
918503-84-1 |
|---|---|
Fórmula molecular |
C8H4ClNS3 |
Peso molecular |
245.8 g/mol |
Nombre IUPAC |
5-(6-chloropyridin-3-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H4ClNS3/c9-7-2-1-5(4-10-7)6-3-8(11)13-12-6/h1-4H |
Clave InChI |
DITFFKLEMADISS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CC(=S)SS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline](/img/structure/B12624539.png)

![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)


![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)

![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)


